molecular formula C17H17N5 B13936673 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine

Cat. No.: B13936673
M. Wt: 291.35 g/mol
InChI Key: GVSRILDMSGVJTR-UHFFFAOYSA-N
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Description

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a naphthyridine moiety, making it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Uniqueness: 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine stands out due to its unique combination of piperazine, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

1-piperazin-1-yl-3-pyridin-4-yl-2,6-naphthyridine

InChI

InChI=1S/C17H17N5/c1-4-18-5-2-13(1)16-11-14-12-20-6-3-15(14)17(21-16)22-9-7-19-8-10-22/h1-6,11-12,19H,7-10H2

InChI Key

GVSRILDMSGVJTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CN=CC3=CC(=N2)C4=CC=NC=C4

Origin of Product

United States

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